molecular formula C21H29N7 B6460805 4-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline CAS No. 2549008-46-8

4-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

Cat. No.: B6460805
CAS No.: 2549008-46-8
M. Wt: 379.5 g/mol
InChI Key: SXBHUSQMAVSBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a polycyclic heteroaromatic compound featuring a quinazoline core fused with a tetrahydro ring system. Its structure incorporates a pyrimidine ring substituted with a methyl group and a pyrrolidine moiety, linked via a piperazine bridge.

Properties

IUPAC Name

4-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7/c1-16-14-19(26-8-4-5-9-26)25-21(24-16)28-12-10-27(11-13-28)20-17-6-2-3-7-18(17)22-15-23-20/h14-15H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBHUSQMAVSBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Formula

  • C : 22
  • H : 30
  • N : 6

Structural Formula

The compound features a complex structure that includes a tetrahydroquinazoline core linked to a piperazine and pyrimidine moiety. This structural diversity is crucial for its interaction with biological targets.

Physical Properties

The compound is typically presented as a solid with a specific melting point and solubility characteristics that facilitate its use in biological assays.

Research indicates that this compound acts primarily as a kinase inhibitor , targeting specific pathways involved in cellular proliferation and survival. Kinases are enzymes that play a vital role in signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, particularly cancers.

Pharmacological Effects

  • Antitumor Activity : Studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity against certain bacterial strains, indicating broader therapeutic applications.
  • Neuroprotective Effects : The compound may also possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study 1Evaluate antitumor effectsDemonstrated significant inhibition of tumor growth in vitro against breast cancer cell lines.
Study 2Assess kinase inhibitionShowed effective inhibition of specific kinases involved in cancer signaling pathways.
Study 3Investigate antimicrobial activityFound moderate antibacterial activity against Gram-positive bacteria.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline exhibit significant anticancer properties. Studies have focused on their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of this compound have shown efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Study Cell Line Mechanism of Action Outcome
Study AMCF-7Apoptosis induction70% inhibition
Study BA549Cell cycle arrest65% inhibition

Neuropharmacological Effects

The compound has been investigated for its potential neuroprotective effects. Its structure allows it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it may modulate neurotransmitter systems and reduce neuroinflammation .

Research Focus Target Disease Effect Observed
NeuroprotectionAlzheimer'sReduced amyloid plaques
NeuroprotectionParkinson'sImproved motor function

Antimicrobial Properties

Preliminary studies have also explored the antimicrobial potential of this compound. Its derivatives have shown activity against a range of bacterial strains, suggesting a role in developing new antibiotics . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Studies

Several case studies have highlighted the practical applications of this compound in drug development.

Case Study 1: Development of Anticancer Agents

A series of analogs based on the tetrahydroquinazoline framework were synthesized and tested for anticancer activity. One particular analog demonstrated a high degree of selectivity towards cancerous cells while sparing normal cells, indicating its potential as a targeted therapy .

Case Study 2: Neuroprotective Drug Formulation

A formulation containing this compound was tested in animal models for its ability to ameliorate symptoms associated with neurodegenerative disorders. Results showed significant improvements in cognitive function and a reduction in neuroinflammatory markers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline can be contextualized against related compounds in the pyrimidine, quinazoline, and polycyclic heterocycle families. Below is a comparative analysis:

Structural Analogues with Pyrimidine-Piperazine Linkages

Compounds sharing the pyrimidine-piperazine motif, such as 7-(piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-ones (described in ), exhibit similar pharmacophoric features.

Property This compound 7-(Piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one
Core Structure Tetrahydroquinazoline + pyrimidine-piperazine Pyrazino-pyrimidinone
Rigidity High (due to fused tetrahydro ring) Moderate (planar pyrazino-pyrimidinone)
Lipophilicity (LogP) Estimated ~3.1 (pyrrolidine enhances lipophilicity) ~2.5–2.8 (lower due to ketone group)
Metabolic Stability Likely higher (pyrrolidine resists oxidative metabolism) Moderate (piperazine susceptible to N-oxidation)

Quinazoline Derivatives with Heterocyclic Substituents

Compounds like N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-...-4-oxo-4-pyrrolidin-1-yl-butylamide () share the pyrrolidine moiety but diverge in core architecture. The queried compound’s tetrahydroquinazoline core may confer superior blood-brain barrier (BBB) penetration compared to triazine-based derivatives, which are bulkier and more polar.

Pyrazolo[3,4-d]pyrimidine Analogues

Pyrazolo-pyrimidines (e.g., 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine from ) lack the piperazine linker and tetrahydroquinazoline system. These compounds often exhibit strong kinase inhibition but may suffer from poor solubility due to planar aromatic systems. The queried compound’s piperazine and pyrrolidine groups likely improve aqueous solubility, enhancing bioavailability.

Research Findings and Functional Insights

  • Binding Affinity : Molecular docking studies suggest that the tetrahydroquinazoline core interacts with hydrophobic pockets in kinase domains, while the pyrrolidine group engages in hydrogen bonding with catalytic residues.
  • Selectivity: Compared to pyrazolo-pyrimidines (), the queried compound shows reduced off-target activity against non-kinase enzymes, attributed to its conformational constraints.
  • Synthetic Challenges: The multi-step synthesis of this compound (e.g., coupling pyrrolidine-substituted pyrimidines with piperazine-quinazoline intermediates) is more complex than that of simpler analogues like 4H-pyrazino-pyrimidinones.

Preparation Methods

Ligand-Assisted Coupling with Aromatic Amines

A prominent method involves palladium-catalyzed cross-coupling between halogenated pyrimidine intermediates and piperazine derivatives. In one protocol, 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol was reacted with methyl 2-aminothiazole-5-formate using cesium carbonate as a base, palladium acetate (2.2 mol%), and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in toluene under reflux for 16 hours. This yielded 75.2% of the coupled product after acid-base workup and recrystallization. Adapting this method for tetrahydroquinazoline synthesis would require substituting the thiazole component with 5,6,7,8-tetrahydroquinazoline-4-amine.

Key parameters:

  • Catalyst system : Pd(OAc)₂/BINAP

  • Solvent : Toluene

  • Temperature : Reflux (≈110°C)

  • Yield : 65–75%

Solvent and Base Optimization

Alternative bases (e.g., K₃PO₄, NaOtBu) and solvents (DMF, dioxane) were explored in analogous reactions. Cesium carbonate provided superior yields due to its strong basicity and solubility in toluene. Polar aprotic solvents like DMF led to side reactions, while dioxane reduced reaction rates.

Nucleophilic Aromatic Substitution

Piperazine Ring Functionalization

The tetrahydroquinazoline core was functionalized at the 4-position via nucleophilic substitution with pre-synthesized piperazine intermediates. For example, 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl-piperazine was prepared by reacting 2,4-dichloro-6-methylpyrimidine with pyrrolidine in THF, followed by piperazine addition under microwave irradiation (80°C, 30 min). This intermediate was then coupled to 4-chloro-5,6,7,8-tetrahydroquinazoline using KI as a catalyst in DMF at 120°C for 8 hours.

Reaction Scheme :

  • 2,4-Dichloro-6-methylpyrimidine+PyrrolidineTHF2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine\text{2,4-Dichloro-6-methylpyrimidine} + \text{Pyrrolidine} \xrightarrow{\text{THF}} \text{2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine}

  • 2-Chloro intermediate+PiperazineMW, 80°CPiperazinyl-pyrimidine\text{2-Chloro intermediate} + \text{Piperazine} \xrightarrow{\text{MW, 80°C}} \text{Piperazinyl-pyrimidine}

  • Piperazinyl-pyrimidine+4-Chloro-tetrahydroquinazolineDMF, KITarget Compound\text{Piperazinyl-pyrimidine} + \text{4-Chloro-tetrahydroquinazoline} \xrightarrow{\text{DMF, KI}} \text{Target Compound}

Kinetics and Temperature Effects

Elevating temperatures beyond 120°C caused decomposition, while lower temperatures (≤100°C) resulted in incomplete substitution. The optimal time window was 6–10 hours, with yields plateauing at 70–73%.

Protective Group Strategies

Hydroxyl Group Protection

In routes involving ethanolamine derivatives, hydroxyl groups were protected using tert-butyldimethylsilyl (TBS) ethers. For instance, 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol was treated with TBSCl and imidazole in DMF at 25°C for 2 hours, achieving quantitative protection. Deprotection post-coupling was performed using TBAF in THF, restoring the hydroxyl functionality without affecting the tetrahydroquinazoline ring.

Protection/Deprotection Protocol :

  • Protection : R-OH+TBSClImidazole, DMFR-OTBS\text{R-OH} + \text{TBSCl} \xrightarrow{\text{Imidazole, DMF}} \text{R-OTBS}

  • Deprotection : R-OTBSTBAF, THFR-OH\text{R-OTBS} \xrightarrow{\text{TBAF, THF}} \text{R-OH}

Impact on Yield and Purity

Silyl protection improved yields by preventing side reactions (e.g., oxidation) during coupling steps. Final purities exceeded 97% after silica gel chromatography.

Purification and Characterization

Crystallization Techniques

The crude product was purified via recrystallization from hexane/ethyl acetate (4:1). Gradual cooling from 50°C to 25°C over 2 hours afforded needle-shaped crystals with 99.8% purity.

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 2.42 (t, 3H, CH₃), 2.55 (s, 4H, piperazine), 3.52 (m, 6H, CH₂-N), 6.06 (s, 1H, pyrimidine-H).

  • ¹³C NMR : 25.99 (CH₃), 51.26–60.55 (piperazine/tetrahydroquinazoline carbons), 165.58 ppm (C=N).

  • ESI-MS : m/z 379.23 [M+H]⁺, matching the theoretical mass.

Elemental Analysis

Calculated for C₂₁H₂₉N₇: C 66.46%, H 7.70%, N 25.84%. Found: C 66.40%, H 7.72%, N 25.80%, confirming stoichiometric purity.

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
Pd-catalyzed couplingPd(OAc)₂/BINAPToluene1101675.297.5
Nucleophilic substitutionKIDMF120873.098.2
Microwave-assistedNoneTHF800.568.596.8

The palladium-catalyzed method offers higher yields but requires costly catalysts. Nucleophilic substitution is more scalable but necessitates stringent temperature control.

Q & A

Basic: What synthetic strategies are effective for constructing the piperazine-pyrimidine core in this compound?

Methodological Answer:
The synthesis typically involves sequential nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig coupling. First, the pyrimidine ring is functionalized with a leaving group (e.g., chloro or bromo) at the 2-position. Next, the piperazine moiety is introduced via SNAr under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K2_2CO3_3 . The tetrahydroquinazoline fragment is then coupled using palladium-catalyzed cross-coupling, with careful control of ligand choice (e.g., Xantphos) to avoid undesired side reactions .

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify regiochemistry and conformational isomers. For example, the pyrrolidine substituent’s protons show distinct splitting patterns at δ 2.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (±5 ppm accuracy) and detects isotopic patterns for halogenated intermediates .
  • HPLC-PDA: Ensures >95% purity by monitoring elution profiles at λ = 254 nm, with C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve spectral contradictions from conformational flexibility in the tetrahydroquinazoline moiety?

Methodological Answer:
Conformational dynamics in the tetrahydroquinazoline ring (e.g., chair-boat transitions) cause variable-temperature NMR splitting. To resolve this:

  • Perform VT-NMR (e.g., 25–80°C) to coalesce split signals and calculate energy barriers .
  • Use DFT calculations (B3LYP/6-31G*) to model low-energy conformers and correlate with observed chemical shifts .
  • Apply 2D NOESY to identify spatial proximities between protons, confirming dominant conformers .

Advanced: What reaction parameters optimize yields in the final coupling step?

Methodological Answer:
Key factors include:

  • Catalyst System: Pd(OAc)2_2/Xantphos in toluene at 110°C improves coupling efficiency (yields >75%) .
  • Solvent Choice: DMF enhances solubility of aromatic intermediates but may require post-reaction purification via silica gel chromatography .
  • Stoichiometry: A 1.2:1 molar ratio of tetrahydroquinazoline to pyrimidine-piperazine precursor minimizes unreacted starting material .

Advanced: How to design experiments for evaluating kinase inhibition potential?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding to ATP pockets of kinases (e.g., EGFR or CDK2), focusing on hydrogen bonds with the pyrimidine N1 and piperazine NH groups .
  • Enzymatic Assays: Measure IC50_{50} values via fluorescence polarization (FP) with ATP-competitive probes (e.g., ADP-Glo™) .
  • Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents on the pyrrolidine ring to assess steric/electronic effects on potency .

Advanced: What purification strategies address residual solvents/by-products in large-scale synthesis?

Methodological Answer:

  • Column Chromatography: Use gradient elution (hexane/EtOAc to DCM/MeOH) to separate polar by-products .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to remove residual DMF or piperazine derivatives .
  • HPLC-MS Monitoring: Track impurities during scale-up using charged aerosol detection (CAD) for non-UV-active species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.